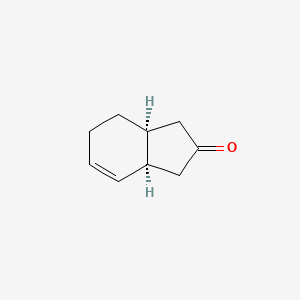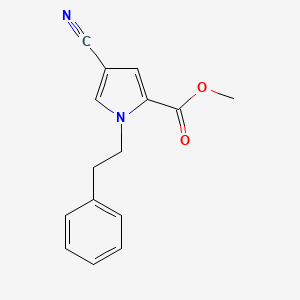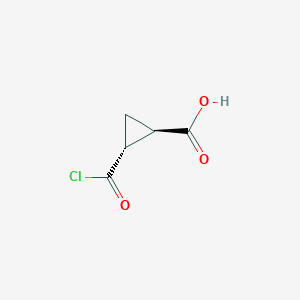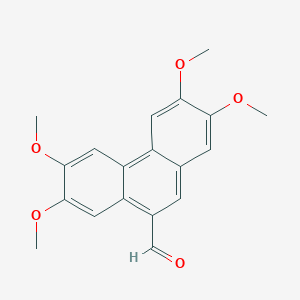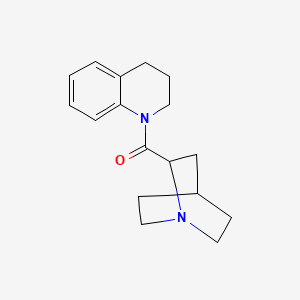
Quinoline, 1-(1-azabicyclo(2.2.2)oct-2-ylcarbonyl)-1,2,3,4-tetrahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 1-(1-azabicyclo(222)oct-2-ylcarbonyl)-1,2,3,4-tetrahydro- is a complex organic compound that features a quinoline core fused with a bicyclic azabicyclo octane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1-(1-azabicyclo(2.2.2)oct-2-ylcarbonyl)-1,2,3,4-tetrahydro- typically involves multi-step organic reactions. One common approach is the enantioselective construction of the azabicyclo octane scaffold, which can be achieved through various methodologies . These methods often start with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure. The stereochemical control can be achieved directly during the transformation that generates the azabicyclo octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.
化学反应分析
Types of Reactions
Quinoline, 1-(1-azabicyclo(2.2.2)oct-2-ylcarbonyl)-1,2,3,4-tetrahydro- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule that can interact with different reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
科学研究应用
Quinoline, 1-(1-azabicyclo(2.2.2)oct-2-ylcarbonyl)-1,2,3,4-tetrahydro- has a wide range of scientific research applications:
作用机制
The mechanism of action of Quinoline, 1-(1-azabicyclo(2.2.2)oct-2-ylcarbonyl)-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Uniqueness
Quinoline, 1-(1-azabicyclo(222)oct-2-ylcarbonyl)-1,2,3,4-tetrahydro- is unique due to its specific combination of a quinoline core and an azabicyclo octane structure This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds
属性
CAS 编号 |
69907-18-2 |
|---|---|
分子式 |
C17H22N2O |
分子量 |
270.37 g/mol |
IUPAC 名称 |
1-azabicyclo[2.2.2]octan-2-yl(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C17H22N2O/c20-17(16-12-13-7-10-18(16)11-8-13)19-9-3-5-14-4-1-2-6-15(14)19/h1-2,4,6,13,16H,3,5,7-12H2 |
InChI 键 |
VQFXHSJKRZAPNL-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3CC4CCN3CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


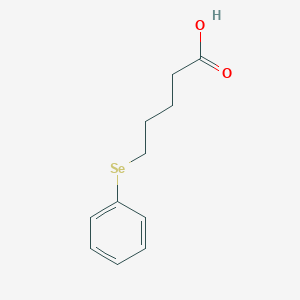

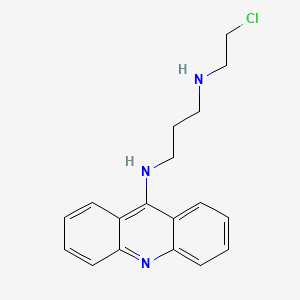

![9,10-Dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B14460758.png)

![methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14460782.png)
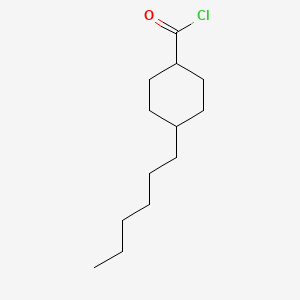
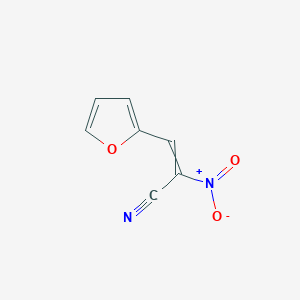
![N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea](/img/structure/B14460806.png)
